1-Fluoro-2-iodoethane

Overview

Description

1-Fluoro-2-iodoethane is a halogenated hydrocarbon with the molecular formula C₂H₄FI. It is a colorless to light yellow liquid that is highly reactive and used in various scientific and industrial applications . This compound is known for its ability to form covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis .

Preparation Methods

1-Fluoro-2-iodoethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with iodine and a fluorinating agent under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .

Chemical Reactions Analysis

1-Fluoro-2-iodoethane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of more complex molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

1-Fluoro-2-iodoethane serves as a crucial building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to construct complex molecules efficiently. The compound's halogen functionality enables diverse reaction pathways, facilitating the synthesis of various organic compounds, including fluorinated derivatives .

Pharmaceutical Development

In the realm of drug discovery, this compound is utilized as an important intermediate for synthesizing bioactive compounds. Its application extends to the development of new medications with enhanced efficacy. For instance, it has been employed in the synthesis of fluorinated U-50488 analogs, which are studied for their potential as positron emission tomography (PET) tracers targeting kappa opioid receptors . Additionally, it has been involved in the synthesis of compounds relevant to brain imaging and fatty acid amide hydrolase studies .

Material Science

The compound plays a significant role in the production of specialized polymers and materials. Its unique chemical properties contribute to advancements in coatings and adhesives that require specific performance characteristics. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing high-performance materials .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It aids researchers in identifying and quantifying other substances within complex mixtures. The compound's distinct spectral properties allow for effective differentiation between various chemical species during analysis .

Environmental Studies

The study of halogenated compounds' behavior in environmental systems is another critical application of this compound. Researchers utilize this compound to assess its impact on ecosystems and human health. Understanding the environmental fate of halogenated ethane derivatives can provide insights into their ecological risks and help formulate strategies for mitigating adverse effects .

Conformational Studies

Recent research has investigated the conformational stability of this compound in different solvent environments. It was found that the gauche population of this compound increases from nonpolar to polar media, indicating its conformational flexibility under varying conditions . This property can be crucial for applications where molecular conformation influences reactivity.

Bioactive Compound Synthesis

In a study focused on bioactive compounds, this compound was used to synthesize novel tetrazines for potential therapeutic applications. The compound's role as an alkylating agent demonstrates its utility in generating complex molecular architectures essential for drug development .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-iodoethane involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the presence of both fluorine and iodine atoms, which create a highly polarized molecule. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

1-Fluoro-2-iodoethane can be compared with other halogenated hydrocarbons, such as:

- 1-Fluoro-2-bromoethane

- 1-Fluoro-2-chloroethane

- 1-Iodo-2-chloroethane

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. The presence of different halogens affects their reactivity, stability, and the types of reactions they can undergo. This compound is unique due to the combination of fluorine and iodine, which imparts distinct reactivity and makes it particularly useful in certain synthetic and analytical applications .

Biological Activity

1-Fluoro-2-iodoethane (C2H4FI) is a halogenated organic compound that exhibits unique biological activities owing to its structural properties. This article explores the biological activity of this compound, focusing on its interactions, potential applications in medicinal chemistry, and relevant research findings.

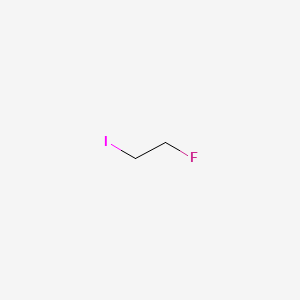

This compound features a fluorine atom and an iodine atom attached to an ethane backbone. Its chemical structure can be represented as follows:

This compound is characterized by its high flammability and toxicity, being classified as harmful if swallowed, inhaled, or in contact with skin .

The biological activity of this compound has been linked to its ability to participate in various chemical reactions, particularly in the context of drug synthesis and modification. For instance, it has been utilized in the development of radiolabeled compounds for positron emission tomography (PET), highlighting its significance in biomedical imaging .

This compound acts as an alkylating agent in synthetic organic chemistry. Its reactivity is primarily due to the presence of the iodine atom, which can facilitate nucleophilic substitution reactions. This property is crucial for synthesizing more complex molecules that may possess therapeutic properties.

Case Studies and Research Findings

- Synthesis of Radiolabeled Compounds : A study demonstrated the use of this compound in the synthesis of 18F-labeled bispyridyl tetrazines. The reaction conditions optimized for this transformation included the use of dry DMF and DIPEA at elevated temperatures, yielding significant amounts of desired products .

- Conformational Analysis : Research conducted on the conformational preferences of this compound indicated that its structure undergoes conformational changes influenced by solvent polarity. The study employed NMR techniques to analyze these conformations, revealing insights into its stability and interaction dynamics in various environments .

- Toxicological Studies : Toxicological assessments have highlighted the compound's harmful effects. It is reported to be toxic upon exposure through ingestion or inhalation, necessitating careful handling in laboratory settings .

Table 1: Summary of Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Alkylating Agent | Participates in nucleophilic substitution reactions for drug synthesis |

| Radiolabeling | Used in PET imaging for developing radiolabeled compounds |

| Toxicity | Harmful if ingested or inhaled; requires safety precautions |

| Conformational Stability | Exhibits conformational changes based on solvent polarity |

Q & A

Q. Basic: What are the primary synthetic routes for preparing 1-fluoro-2-iodoethane, and how can purity be optimized?

This compound is typically synthesized via halogen exchange or alkylation reactions. For example, alkylation of fluoroethanol derivatives with iodine-containing reagents (e.g., HI) under controlled conditions is a common approach. Evidence from synthetic protocols suggests that cerium carbonate (CeCO₃) in dry acetonitrile under reflux can facilitate efficient iodination, as demonstrated in coupling reactions for molecular probes .

- Purity optimization :

- Use high-purity starting materials (≥95%) to minimize side reactions .

- Employ distillation under inert atmosphere to isolate the compound, avoiding thermal decomposition.

- Monitor reaction progress via GC-MS or NMR to ensure completion before purification.

Q. Advanced: How does fluorine substitution influence the reactivity of the C–I bond in this compound?

Fluorine's electronegativity strengthens the C–I bond by polarizing adjacent bonds, reducing iodine's leaving-group ability. Hine and Ghirardelli quantified this effect by comparing second-order rate constants () for reactions with sodium phenoxide:

| Compound | (relative to iodoethane) |

|---|---|

| Iodoethane | 17,450 (baseline) |

| This compound | ~2–5% of baseline |

| 1,1,1-Trifluoro-2-iodoethane | <0.1% of baseline |

| The reduced in fluorinated derivatives highlights the steric and electronic stabilization of the C–I bond, critical for designing substitution-resistant intermediates . |

Q. Basic: What safety protocols are essential when handling this compound?

- Toxicity : LD₅₀ (intraperitoneal, mouse) = 28 mg/kg, indicating high toxicity .

- Handling :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in amber glass under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition.

- Decomposition : Heating releases toxic HF and HI fumes; neutralize with calcium carbonate or sodium bicarbonate .

Q. Advanced: How do solvent polarity and temperature affect the conformational equilibrium of this compound?

NMR and computational studies reveal solvent-dependent gauche/anti conformer ratios:

| Solvent (polarity) | Gauche population (%) | Anti population (%) |

|---|---|---|

| C₆D₁₂ (nonpolar) | 40 | 60 |

| CD₃CN (polar) | 55 | 45 |

| In polar solvents, dipole-dipole interactions stabilize the gauche conformer. Computational modeling (DFT/B3LYP) further predicts energy barriers of ~2–3 kcal/mol for rotation, aligning with experimental NMR coupling constants () . |

Q. Basic: What analytical techniques are most effective for characterizing this compound?

- NMR : NMR (δ ≈ -120 ppm) and NMR (δ ≈ 4.5–5.0 ppm for CH₂ groups) confirm structure and purity .

- MS : EI-MS typically shows fragments at m/z 174 [M]⁺ and m/z 145 [M–I]⁺.

- Elemental analysis : Verify %C, %H, %F, and %I to assess stoichiometric integrity.

Q. Advanced: How can researchers resolve contradictions in reported reaction kinetics for this compound?

Discrepancies often arise from solvent effects, impurities, or measurement techniques. To address this:

Standardize conditions : Use identical solvents (e.g., anhydrous acetonitrile) and temperatures.

Control purity : Validate starting material purity via chromatography or titration.

Cross-validate methods : Compare results from kinetic NMR, UV-Vis, and computational simulations (e.g., Arrhenius plots vs. DFT calculations) .

Q. Advanced: What computational methods are suitable for modeling the reaction pathways of this compound?

- DFT : Use B3LYP/6-311+G(d,p) for geometry optimization and transition-state analysis.

- Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate polar/nonpolar environments.

- Reaction dynamics : Run ab initio molecular dynamics (AIMD) to track bond cleavage/formation in real time .

Q. Basic: How is this compound used in synthesizing fluorinated molecular probes?

It serves as an alkylating agent for introducing fluorine and iodine into target molecules. For example:

- Coumarin-based myelination probes: React with hydroxyl/carboxyl groups under CeCO₃ catalysis to form stable ether linkages .

- Radiolabeling: or isotopes can be incorporated for imaging applications.

Q. Advanced: What role does steric hindrance play in the nucleophilic substitution reactions of this compound?

Steric effects from adjacent fluorine atoms reduce accessibility to the C–I bond, slowing SN₂ mechanisms. Kinetic studies show:

- Bulky nucleophiles (e.g., tert-butoxide) exhibit >90% reduced reactivity compared to smaller ones (e.g., hydroxide).

- Transition-state modeling reveals increased bond angles (≈180°) in SN₂ pathways, indicating steric clashes .

Q. Basic: What are the storage and stability guidelines for this compound?

- Storage : Keep at –20°C in sealed, light-resistant containers with molecular sieves (3Å) to absorb moisture.

- Stability : Shelf life ≈6 months under inert gas; monitor via periodic NMR for decomposition (e.g., HI formation) .

Properties

IUPAC Name |

1-fluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYJIIRJQDEGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227056 | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-51-6 | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-fluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.